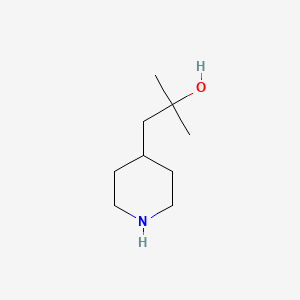

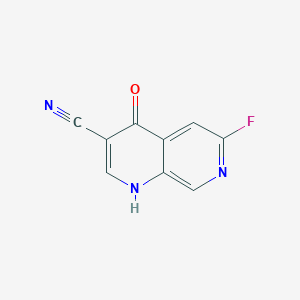

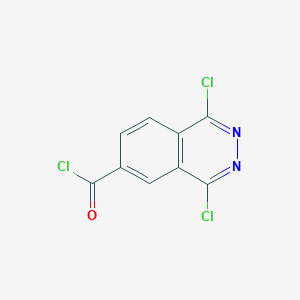

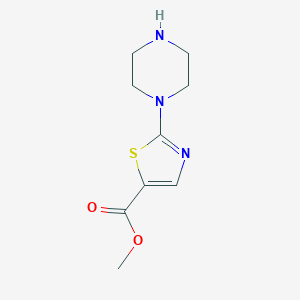

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : Thiazole derivatives show significant antibacterial activity against various bacteria and pathogens .

- Methods : Researchers design and synthesize various biologically active molecular probes and study their antibacterial properties using various processes against various bacteria and pathogens .

- Results : Thiazole and its derivatives have shown significant antibacterial activity. The development of microbial resistance leads to the discovery of new effective antimicrobial drug agents .

Antimicrobial Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a derivative of thiazole, exhibits antimicrobial activity .

- Methods : Fluorescence microscopy was used to measure PNT’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .

- Results : PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .

Antioxidant Activity

- Field : Biochemistry .

- Application : Thiazole derivatives have been found to exhibit antioxidant activity .

- Methods : The antioxidant activity of thiazole derivatives is typically assessed using various biochemical assays, such as the DPPH radical scavenging assay .

- Results : Thiazole derivatives have shown significant antioxidant activity, which makes them potential candidates for the development of new antioxidant drugs .

Analgesic Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : Some thiazole derivatives have been found to possess analgesic (pain-relieving) properties .

- Methods : The analgesic activity of these compounds is typically assessed using animal models, such as the hot plate test or the acetic acid-induced writhing test .

- Results : Certain thiazole derivatives have demonstrated significant analgesic activity, suggesting their potential use in pain management .

Anti-Inflammatory Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : Thiazole derivatives have been found to exhibit anti-inflammatory activity .

- Methods : The anti-inflammatory activity of these compounds is typically assessed using animal models of inflammation, such as the carrageenan-induced paw edema test .

- Results : Thiazole derivatives have shown significant anti-inflammatory activity, which makes them potential candidates for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

- Field : Neurology and Pharmaceutical Sciences .

- Application : Some thiazole derivatives have been found to possess anticonvulsant properties .

- Methods : The anticonvulsant activity of these compounds is typically assessed using animal models of seizures, such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) test .

- Results : Certain thiazole derivatives have demonstrated significant anticonvulsant activity, suggesting their potential use in the treatment of epilepsy .

Antihypertensive Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : Thiazole derivatives have been found to exhibit antihypertensive activity .

- Methods : The antihypertensive activity of these compounds is typically assessed using animal models of hypertension .

- Results : Certain thiazole derivatives have demonstrated significant antihypertensive activity, suggesting their potential use in the treatment of hypertension .

Antischizophrenia Activity

- Field : Neurology and Pharmaceutical Sciences .

- Application : Some thiazole derivatives have been found to possess antischizophrenia properties .

- Methods : The antischizophrenia activity of these compounds is typically assessed using animal models of schizophrenia .

- Results : Certain thiazole derivatives have demonstrated significant antischizophrenia activity, suggesting their potential use in the treatment of schizophrenia .

Anti-HIV Activity

- Field : Virology and Pharmaceutical Sciences .

- Application : Thiazole derivatives have been found to exhibit anti-HIV activity .

- Methods : The anti-HIV activity of these compounds is typically assessed using in vitro assays with HIV-infected cells .

- Results : Thiazole derivatives have shown significant anti-HIV activity, which makes them potential candidates for the development of new anti-HIV drugs .

Antitumor and Cytotoxic Activity

- Field : Oncology and Pharmaceutical Sciences .

- Application : Some thiazole derivatives have been found to possess antitumor and cytotoxic properties .

- Methods : The antitumor and cytotoxic activity of these compounds is typically assessed using in vitro assays with various cancer cell lines .

- Results : Certain thiazole derivatives have demonstrated significant antitumor and cytotoxic activity, suggesting their potential use in the treatment of cancer .

Antifungal Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .

- Methods : The antifungal activity of these compounds is typically assessed using in vitro assays with various fungi .

- Results : Abafungin has shown significant antifungal activity, which makes it a potential candidate for the treatment of fungal infections .

Eigenschaften

IUPAC Name |

methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHPWSRLTNLURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628530 | |

| Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate | |

CAS RN |

726185-68-8 | |

| Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)